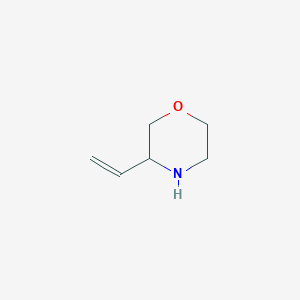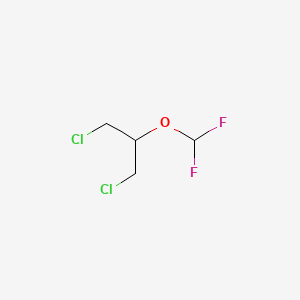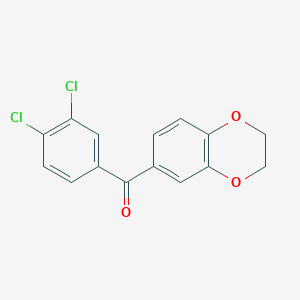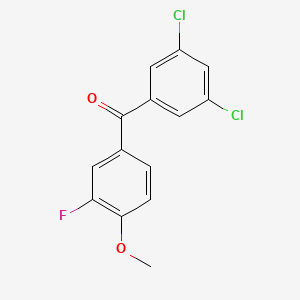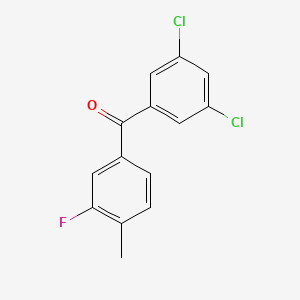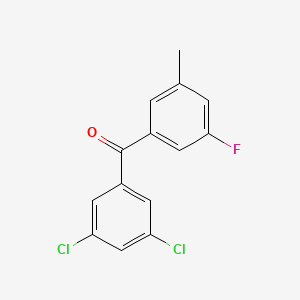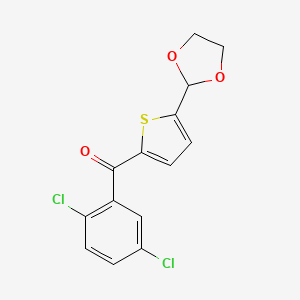
2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, more commonly known as DCDTP, is an organic compound that has garnered attention in recent years due to its potential applications in scientific research. DCDTP has been studied for its ability to act as a fluorescent dye, as well as its ability to interact with a variety of proteins and other biomolecules.
Aplicaciones Científicas De Investigación
Electrocatalytic Properties
2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene and its derivatives show significant electrocatalytic properties. For instance, conjugation-extended tetrathiafulvalene analogues involving a central aromatic 5-membered heterocyclic linking group have been synthesized, showcasing notable electrochemical redox properties in solution. These properties are crucial in understanding the donating ability and the thermodynamic stability of the radical cations, which can have implications in various fields like material science and electronics (Takahashi et al., 1993).
Optoelectronic Applications
Thiophene derivatives, including those structurally similar to 2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, are widely utilized in optoelectronic applications. They are known for their role in the development of organic light-emitting transistors (OLETs), chemical sensors, and solar cells. The structural flexibility and electrical properties of these compounds make them ideal for such applications (Nagaraju et al., 2018).
Polymer and Copolymer Development
These thiophene derivatives are key in synthesizing polymers and copolymers with unique properties. For example, synthesis of novel asymmetric structure polymers based on carbazole-EDOT and 2,5-dithienylpyrrole derivatives has been reported. These polymers exhibit fast switching time, reasonable optical contrast, and good coloration efficiency, making them potential candidates for use in electrochromic devices (Hu et al., 2019).
Solar Cell Applications
Thiophene derivatives are also instrumental in the development of solar cells. They are used in synthesizing various monomers and copolymers, which are then tested as active materials in photovoltaic cells. The structural properties of these compounds contribute to their effectiveness in solar cell applications, showcasing their versatility in renewable energy technologies (Jørgensen & Krebs, 2005).
Pharmaceutical Applications
While the focus is not on drug use or dosage, it is worth noting that substituted thiophenes, similar in structure to the compound , have a wide spectrum of biological activities. These activities range from antibacterial, antifungal, antioxidant, to antivirus properties, making them significant in pharmaceutical research (Salameh & Tayim, 1983).
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-8-1-2-10(16)9(7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXYKDPLRRCPBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641969 |
Source


|
| Record name | (2,5-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-90-0 |
Source


|
| Record name | (2,5-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





